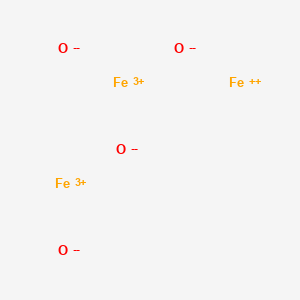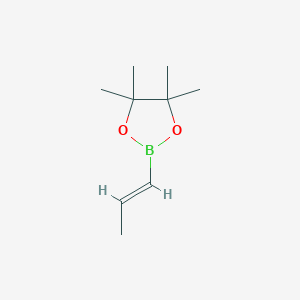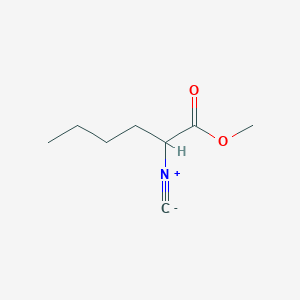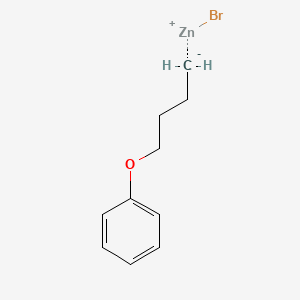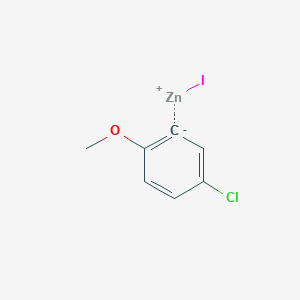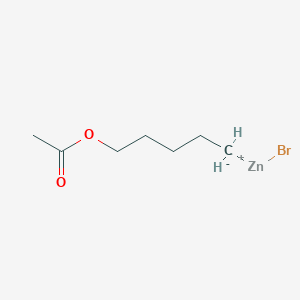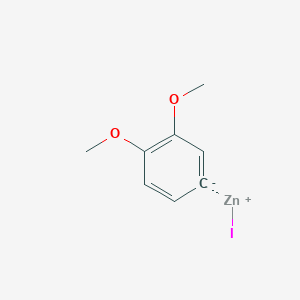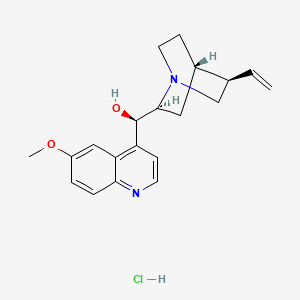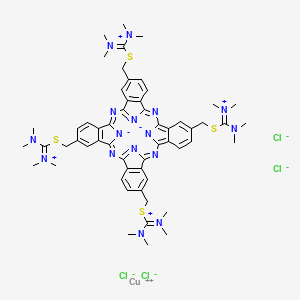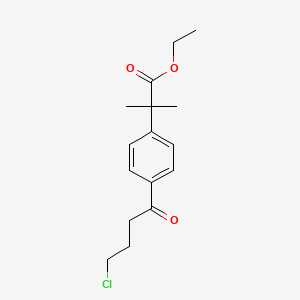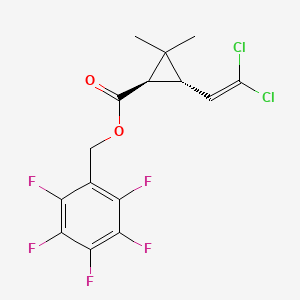
Fenfluthrin
Overview
Description
Fenfluthrin is a synthetic pyrethroid insecticide . It is used for controlling various insects and pests due to its high toxicity .
Synthesis Analysis
The synthesis of this compound involves a Mg-prompted approach to synthesize polyfluoroaryl carbinols at ambient temperature via polyfluoroarene C–H bond addition to aldehydes . This method features excellent monoaddition selectivity and broad functional group compatibility .
Molecular Structure Analysis
The molecular formula of this compound is C15H11Cl2F5O2 . It contains a total of 36 bonds, including 25 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 ester .
Chemical Reactions Analysis
The activity of this compound and its derivatives on voltage-gated sodium channels (VGSC) was strongly correlated with their contact efficacy against certain strains, although no such correlation was obtained for other pyrethroids due to their rapid detoxification by the resistant strain .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its structure, chemical names, classification, patents, literature, biological activities, and more .
Scientific Research Applications
Biological Effectiveness and Uses in Pest Control
Fenfluthrin has been identified as a potent agent in pest control, displaying a broad spectrum of effectiveness against hygiene and storage pests. Its key characteristic is a rapid knockdown action, particularly effective against diptera like mosquitoes, surpassing other known insecticides in this respect. The compound exhibits strong aerosol, residual, and vapor toxicant actions, making it suitable for various applications in pest control (Behrenz & Elbert, 1985).
Insecticidal Activity Against Vector Mosquitoes
Studies have tested this compound's insecticidal activity against different developmental stages of vector mosquitoes, including Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. It has shown significant ovicidal effects and impacted adult emergence in these species. Morphogenetic aberrations were also induced in all treated mosquito species, highlighting its effectiveness in controlling mosquito populations (Mohapatra, Ranjit, & Dash, 1999).
Effects on Neurotransmitter-Operated Ion Channels
Research into the effects of this compound on neurotransmitter receptor-mediated membrane responses revealed that it can influence neurotransmitter receptor-operated ion channels. This interaction, though not directly contributing to the insecticidal properties, is significant in understanding its mode of action and potential impacts on non-target organisms (Oortgiesen, Kleef, & Vijverberg, 1989).
Exploration of Fluorinated Pyrethroid Alcohols
This compound's development as a rapid-acting household insecticide is linked to research into fluorinated pyrethroid alcohols. This research advanced the understanding of pyrethroid chemistry, leading to more effective and diverse applications of these compounds in pest control (Naumann, 1998).
Bioremediation Potential
Studies on cyfluthrin-degrading strains have indicated potential applications in bioremediation of soil contaminated by this compound and other pyrethroids. The research intothe degradation mechanisms and effectiveness of these strains provides valuable insights for environmental cleanup and management strategies (HU Gui-pin, 2013).
Role in Antiseizure Medication for Epilepsy
Although not directly related to this compound, fenfluramine, a similar compound, has been explored for its potential as an antiseizure medication in epilepsy. This research highlights the diverse applications of compounds within this chemical family, including their potential medical uses (Gogou & Cross, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
Fenfluthrin acts by interacting with its targets, the voltage-gated sodium channels, leading to prolonged opening of these channels . This results in an influx of sodium ions, causing repetitive nerve impulses that lead to paralysis and eventual death of the insect .
Biochemical Pathways
The metabolism of this compound in mammals involves the hydrolysis of the ester bond to form cyclopropane carboxylic acid and 2,3,4,5,6-pentafluorobenzyl alcohol parts, followed by oxidation . .
Pharmacokinetics
It is known that this compound is a lipophilic compound and is likely to accumulate in fatty tissues . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurological function in insects. By prolonging the opening of voltage-gated sodium channels, this compound causes excessive nerve impulses, leading to paralysis and death
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and sunlight can affect the persistence and effectiveness of this compound in the environment . Additionally, the presence of other chemicals in the environment can potentially influence the action of this compound through synergistic or antagonistic effects. More research is needed to fully understand these interactions.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATDSXRLIUJOQN-SVRRBLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041972 | |
| Record name | Fenfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75867-00-4, 67640-23-7, 67640-14-6 | |
| Record name | Fenfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluthrin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



